1,4-Diethynylbenzene

Overview

Description

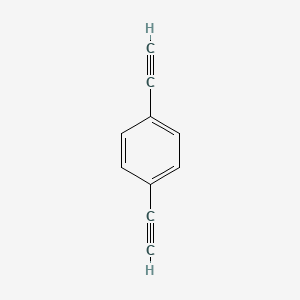

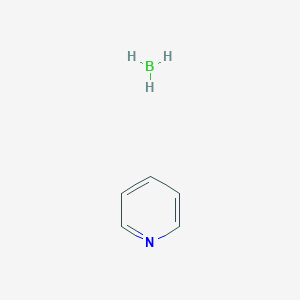

1,4-Diethynylbenzene is a chemical compound with the molecular formula C10H6 . It has a molecular weight of 126.1546 . The IUPAC Standard InChI is InChI=1S/C10H6/c1-3-9-5-7-10(4-2)8-6-9/h1-2,5-8H .

Synthesis Analysis

The polymerization of this compound has been studied under various conditions . For instance, it has been initiated by heating , irradiation , or the use of catalysts . The polymerization process was developed to avoid thermal explosion, releasing part of the heat during polymerization . In another synthesis method, this compound was used in the preparation of binuclear bis-terpyridyl ruthenium complexes .

Molecular Structure Analysis

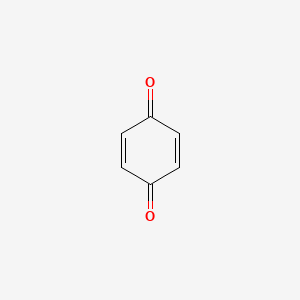

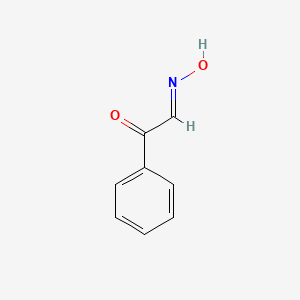

The molecular structure of this compound can be represented as HC≡CC6H4C≡CH . This structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

This compound undergoes polymerization rather than polycondensation, which results in insignificant pore formation and a highly soluble prepolymer . The heat release kinetics in thermally initiated polymerization of this compound have been studied under isothermal conditions .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 126.1546 . Its IUPAC Standard InChI is InChI=1S/C10H6/c1-3-9-5-7-10(4-2)8-6-9/h1-2,5-8H .

Scientific Research Applications

On-Surface Polymerization : 1,4-Diethynylbenzene undergoes polymerization on Cu(111) surfaces under ultra-high vacuum conditions. This process yields disordered covalent networks with distinct structural motifs, indicating various coupling reactions. This study is significant for understanding surface-bound polymerization processes (Eichhorn, Heckl, & Lackinger, 2013).

Fuel Dispersant for Rocket Ramjet Engines : this compound has been studied as a dispersant for solid fuels in rocket ramjet engines. The efficiency of fuels with this dispersant was compared with high-enthalpy dispersants containing carbon, hydrogen, nitrogen, and oxygen. The study highlights its potential in enhancing the atmospheric flight range of aircraft using rocket ramjet engines (Yanovskii et al., 2019).

UV Polarisation Spectroscopy : The compound has been investigated using UV linear dichroism polarisation spectroscopy. This research provides insights into the molecular states and electronic transitions of this compound, essential for understanding its optical properties (Thulstrup, Jones, Hoffmann, & Spanget-Larsen, 2020).

Frontal Polymerization Microstructure : A study comparing the frontal polymerization of this compound with the burning of ammonium perchlorate under similar conditions reveals insights into the thermal transformation and microstructure of the resulting carbon material. This research is vital for understanding the material properties of polymerized this compound (Volkova et al., 2019).

Heat Release Kinetics in Polymerization : The kinetics of heat release in thermally initiated polymerization of this compound, particularly as a fuel dispersant in gas generator engines, has been studied. This research offers valuable insights into the thermal properties and behavior of this compound under isothermal conditions (Kazakov et al., 2021).

Addition Polymerization with 1,4-Benzenedithiol : The addition polymerization of this compound with 1,4-benzenedithiol under UV-irradiation has been studied. This research is crucial for understanding the properties of the resulting copolymer, including its thermal decomposition point and electroconductivity when doped with iodine (Kobayashi, Ohashi, & Furukawa, 1986).

Mechanism of Action

Target of Action

1,4-Diethynylbenzene is a chemical compound with the formula C10H6 . It is primarily used in the development of effective dispersing agents of solid fuel . .

Mode of Action

It is known for its high adiabatic combustion temperature and very high heat of combustion in oxygen , which makes it useful in the field of energy production.

Biochemical Pathways

Its optical absorption properties have been studied , suggesting potential interactions with light-sensitive biochemical pathways.

Pharmacokinetics

It is known that the compound is a solid at room temperature , which may influence its absorption and distribution in the body.

Result of Action

Its primary known effect is its high heat of combustion, which is utilized in energy production .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its combustion properties may be affected by atmospheric conditions . .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1,4-diethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6/c1-3-9-5-7-10(4-2)8-6-9/h1-2,5-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLGANVFCMOJHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26713-43-9 | |

| Record name | Benzene, 1,4-diethynyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26713-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40918397 | |

| Record name | 1,4-Diethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40918397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

935-14-8, 30700-96-0 | |

| Record name | 1,4-Diethynylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,4-diethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, diethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030700960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, diethynyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Diethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40918397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Diethynylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B7766962.png)